![molecular formula C6H12N4 B1489400 N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1690855-35-6](/img/structure/B1489400.png)
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine” are not available, amines can generally be synthesized through various methods. For instance, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are commonly used .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can react with different compounds containing carbonyl groups to introduce an azomethine group .Scientific Research Applications
Chemical Synthesis and Characterization
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine and related pyrazole derivatives have been extensively studied for their synthesis and characterization. Titi et al. (2020) explored the synthesis of pyrazole derivatives including their structural analysis using various spectroscopic methods and X-ray crystallography. They also investigated the biological activity against breast cancer and microbes (Titi et al., 2020).
Domino Reactions in Organic Synthesis
The compound has been used in organic synthesis, particularly in domino reactions. Gunasekaran et al. (2014) described the use of pyrazolo derivatives in l-Proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014).
Combinatorial Chemistry
In combinatorial chemistry, N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine has been utilized in the preparation of polymer-supported quenching reagents for parallel purification of compounds. This methodology aids in the rapid purification of reaction products, particularly in solution-phase syntheses (R. J. C. and J. C. Hodges, 1997).
Dye Synthesis
The compound has applications in dye synthesis. Karcı and Karcı (2008) conducted a study on the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, which included similar pyrazole compounds (Karcı & Karcı, 2008).
Energetic Materials
Research on N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine also extends to the field of energetic materials. Zhao et al. (2014) investigated the amination of nitroazoles, including pyrazole derivatives, to study their structural and energetic properties, which are crucial for the design of next-generation energetic materials (Zhao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-5-2-6(9-10)8-4-3-7/h2,5H,3-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVEIKIZGKSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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